

(R)-(-)-2-Heptanol molecular weight and formula

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Compound of Interest

Compound Name: (R)-(-)-2-Heptanol

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Technical Guide: (R)-(-)-2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data and a detailed experimental protocol relevant to **(R)-(-)-2-Heptanol**, a chiral alcohol often utilized as an intermediate in organic and pharmaceutical synthesis.

Core Physicochemical Data

(R)-(-)-2-Heptanol is a secondary alcohol that is a valuable chiral building block in the synthesis of more complex molecules, including pharmaceuticals.^{[1][2]} Its specific stereochemistry is crucial in applications requiring enantiomeric purity.

The fundamental molecular properties of **(R)-(-)-2-Heptanol** are summarized below.

Property	Value	Citations
Molecular Formula	C ₇ H ₁₆ O	[3][4][5][6]
Molecular Weight	116.20 g/mol	[4][6]
IUPAC Name	(2R)-heptan-2-ol	[4]
CAS Registry Number	6033-24-5	[3][4]

Synthesis Protocol: Reduction of 2-Heptanone

A common and established method for the preparation of 2-heptanol is the reduction of 2-heptanone (methyl n-amyl ketone) using sodium in an alcohol-water mixture.^[5]^[7] This protocol outlines the general procedure. For the synthesis of the specific (R)-(-) enantiomer, a stereoselective reduction method or resolution of the racemic mixture would be necessary.

Materials and Equipment

- 3-L three-necked round-bottomed flask
- Efficient reflux condenser
- Mechanical stirrer (optional, but recommended)
- Thermometer
- Separatory funnel
- Distillation apparatus with a fractionating column
- 2-Heptanone
- 95% Ethyl alcohol
- Sodium metal (wire or small pieces)
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate or potassium carbonate
- Ice bath

Experimental Procedure

- **Reaction Setup:** In a 3-L round-bottomed flask, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethyl alcohol and 200 mL of water.^[7] Fit the flask with a reflux condenser.
- **Reduction:** Gradually add 130 g (5.6 gram atoms) of sodium metal through the condenser.^[7] The reaction is exothermic and should be cooled with an ice or running water bath to

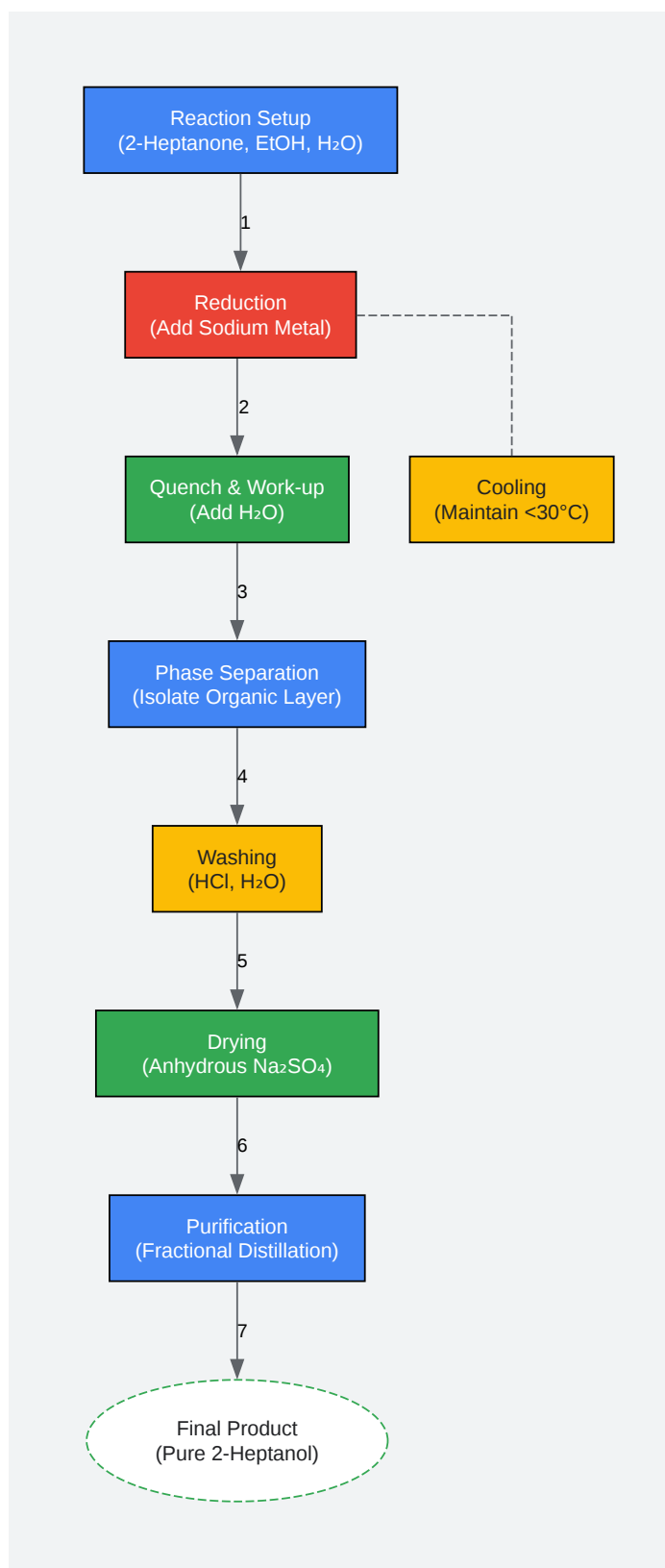
maintain the temperature below 30°C to prevent the formation of condensation byproducts.

[5][7]

- Work-up: Once all the sodium has dissolved, add 2 L of water to the flask and cool the mixture to approximately 15°C.[7]
- Extraction: Transfer the mixture to a separatory funnel. Separate the upper oily layer containing the crude 2-heptanol.[7]
- Washing: Wash the organic layer sequentially with 50 mL of 1:1 hydrochloric acid and then 50 mL of water.[7]
- Drying: Dry the crude product over anhydrous sodium sulfate or potassium carbonate.[5][7]
- Purification: Purify the dried product by fractional distillation. Collect the fraction that boils at 155–158°C.[5][7] The expected yield is approximately 62–65%.[7]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis of 2-heptanol via the reduction of 2-heptanone.



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Caption: Workflow for the synthesis of 2-heptanol from 2-heptanone.

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